molecular formula C13H18ClNO2 B12069497 (R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride

Katalognummer: B12069497
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: GEOIPEUFKADSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant importance in the field of medicinal chemistry. It is known for its potential applications in the synthesis of various pharmaceuticals due to its unique structural properties. The compound consists of a cyclopentyl group, an amino group, and a phenylacetate moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, benzylamine, and phenylacetic acid.

    Formation of Intermediate: Cyclopentanone reacts with benzylamine to form an imine intermediate under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Esterification: The amine is then reacted with phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of ®-Cyclopentyl 2-amino-2-phenylacetate.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of ®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride: The enantiomer of the ®-isomer, with similar structural properties but different biological activity.

    Cyclopentyl 2-amino-2-phenylpropionate hydrochloride: A structurally related compound with a propionate group instead of an acetate group.

    Phenylglycine derivatives: Compounds with similar phenyl and amino groups but different side chains.

Uniqueness

®-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds

Eigenschaften

Molekularformel

C13H18ClNO2

Molekulargewicht

255.74 g/mol

IUPAC-Name

cyclopentyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H

InChI-Schlüssel

GEOIPEUFKADSKU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.